molecular formula C10H18N2 B12892534 5-(sec-Butyl)-3-isopropyl-1H-pyrazole

5-(sec-Butyl)-3-isopropyl-1H-pyrazole

Cat. No.: B12892534
M. Wt: 166.26 g/mol
InChI Key: LGBXQGUVHJRHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(sec-Butyl)-3-isopropyl-1H-pyrazole is a substituted pyrazole derivative characterized by a sec-butyl group at position 5 and an isopropyl substituent at position 3 of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-stacking interactions .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-butan-2-yl-3-propan-2-yl-1H-pyrazole

InChI

InChI=1S/C10H18N2/c1-5-8(4)10-6-9(7(2)3)11-12-10/h6-8H,5H2,1-4H3,(H,11,12)

InChI Key

LGBXQGUVHJRHAL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=NN1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with 1,3-diketones or β-keto esters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-3-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives, including 5-(sec-Butyl)-3-isopropyl-1H-pyrazole. Research indicates that compounds with a pyrazole moiety exhibit significant activity against various pathogenic bacteria:

  • Mechanism of Action : Pyrazole derivatives often inhibit bacterial growth by interfering with essential cellular processes, such as protein synthesis and cell wall formation.
  • Case Studies :
    • A study found that certain pyrazole derivatives showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .
    • Another research highlighted the effectiveness of pyrazole compounds against Escherichia coli and Staphylococcus aureus, demonstrating MIC values as low as 1.61 mg/mL .

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been extensively studied:

  • Efficacy : Compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus species.
  • Research Findings :
    • In vitro studies revealed that some pyrazole derivatives exhibited antifungal activity with MIC values ranging from 15 to 60 µg/mL against different fungal pathogens .
    • A specific derivative showed an EC50 value of 0.51 µg/mL against Pseudoperonospora cubensis, outperforming conventional antifungal agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives is particularly noteworthy:

  • Mechanisms : These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Case Studies :
    • A study identified a pyrazole derivative that acted as an activator of hPKM2, demonstrating significant cytotoxicity against A549 and NCI-H1299 cell lines with IC50 values of approximately 5.94 µM .
    • Another research indicated that certain pyrazole derivatives displayed potent cytostatic properties with IC50 values as low as 0.300 µM against human colon carcinoma cells .

Anti-inflammatory Activity

Anti-inflammatory effects are another critical application for pyrazole derivatives:

  • Mechanism : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
  • Research Insights :
    • Studies have shown that some pyrazole derivatives significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • In vivo tests demonstrated enhanced anti-inflammatory effects in animal models, indicating the potential for therapeutic applications in inflammatory diseases .

Summary Table of Applications

ApplicationMechanismNotable Findings
AntibacterialInhibits bacterial growthEffective against MRSA (MIC: 2–4 µg/mL)
AntifungalDisrupts fungal cell functionsHigh activity against Pseudoperonospora cubensis (EC50: 0.51 µg/mL)
AnticancerInduces apoptosisSignificant cytotoxicity in A549 cells (IC50: 5.94 µM)
Anti-inflammatoryCOX inhibitionComparable effects to celecoxib in COX-2 inhibition (IC50: ~0.04 μmol)

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(sec-Butyl)-3-isopropyl-1H-pyrazole with other pyrazole derivatives and sec-butyl-containing compounds, focusing on substituent effects, molecular geometry, and functional properties.

Substituent Effects on Pyrazole Core
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
5-Amino-3-hydroxy-1H-pyrazole -NH₂ (C5), -OH (C3) C₃H₅N₃O Hydrogen-bond donor; used in coordination chemistry
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate -CH₃ (C5), triazole-acetate hybrid C₉H₁₂N₆O₂ Bioactive hybrid; enhanced metabolic stability
5-(2-Methylpropyl)-1H-pyrazole-3-carboxylic Acid -COOH (C3), -CH₂CH(CH₃)₂ (C5) C₈H₁₂N₂O₂ Chelating agent; potential enzyme inhibitor
5-(sec-Butyl)-3-isopropyl-1H-pyrazole -CH(CH₂CH₃)CH₃ (C5), -CH(CH₃)₂ (C3) C₁₀H₁₈N₂ (inferred) Predicted high lipophilicity; steric hindrance may reduce reactivity at N1 N/A

Key Observations :

  • Steric Effects: The sec-butyl and isopropyl groups in the target compound introduce significant steric bulk compared to smaller substituents (e.g., methyl or hydroxy groups).
  • Electronic Effects : Electron-donating alkyl groups (sec-butyl, isopropyl) increase the electron density of the pyrazole ring, which could enhance resistance to electrophilic substitution reactions compared to electron-withdrawing substituents (e.g., -COOH in the pyrazole-carboxylic acid derivative) .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in pyrazole derivatives are critical for their solid-state properties. While 5-amino-3-hydroxy-1H-pyrazole forms extensive hydrogen-bonded networks via -NH₂ and -OH groups , the target compound lacks such donors. Instead, its crystal packing likely relies on weaker van der Waals interactions or C-H···π contacts, as seen in other alkyl-substituted pyrazoles . This difference may result in lower thermal stability but improved solubility in nonpolar solvents.

Comparison with Other sec-Butyl Derivatives
Compound Name Core Structure Functional Groups Applications References
sec-Butyl methylphosphonofluoridate Organophosphorus compound -POF, -O-sec-butyl Nerve agent analog
sec-Butyl ethylmethylphosphoramidocyanidate Phosphoramidate -P(O)(CN)N(CH₂CH₃)(CH₃) Toxicant; regulated under CWC
5-(sec-Butyl)-3-isopropyl-1H-pyrazole Pyrazole Alkyl substituents Not explicitly studied; potential ligand or intermediate N/A

Key Differences :

  • Reactivity: Unlike phosphoramidate or phosphonofluoridate derivatives, the target compound lacks electrophilic centers (e.g., phosphorus or fluorine), making it less reactive in nucleophilic substitution or hydrolysis reactions .
  • Toxicity: Sec-butyl groups in organophosphorus compounds contribute to high toxicity , but pyrazole derivatives with alkyl substituents are generally less hazardous unless functionalized with reactive moieties.

Biological Activity

5-(sec-Butyl)-3-isopropyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • IUPAC Name: 5-(sec-Butyl)-3-isopropyl-1H-pyrazole
  • Molecular Formula: C11H16N2
  • Molecular Weight: 176.26 g/mol
  • CAS Number: Not specified in the sources

Biological Activities

The biological activities of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study on related pyrazole compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 250 μg/mL to higher concentrations depending on the specific derivative tested .

2. Anticancer Properties

Pyrazole derivatives have been explored for their anticancer potential. For instance, structural optimization studies have shown that modifications to the pyrazole nucleus can enhance activity against cancer cell lines. One study highlighted that certain derivatives inhibited cell proliferation with IC50 values in the micromolar range, indicating promising anticancer efficacy .

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles is well-documented. Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. For example, derivatives have demonstrated the ability to reduce TNFα and IL-1 induced IL-6 production in vitro, showcasing their potential as therapeutic agents in inflammatory conditions .

The mechanism of action for 5-(sec-Butyl)-3-isopropyl-1H-pyrazole involves interaction with specific molecular targets within cells. It may act by inhibiting enzymes or modulating receptor activity, leading to altered signaling pathways that affect cellular responses:

  • Enzyme Inhibition: Many pyrazoles inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation: These compounds may bind to receptors that regulate cell growth and immune responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives for their antimicrobial activity against several pathogens. The results indicated that modifications at the 3-position of the pyrazole ring significantly enhanced antibacterial potency, with some compounds achieving MIC values as low as 12.5 μg/mL against resistant strains .

Case Study 2: Anticancer Activity

In a preclinical trial involving various cancer cell lines, a derivative of 5-(sec-Butyl)-3-isopropyl-1H-pyrazole was found to induce apoptosis in a dose-dependent manner. The compound exhibited IC50 values ranging from 5 to 10 µM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeCompound StructureIC50 (µM)Reference
AntimicrobialVarious Pyrazoles12.5 - 250
AnticancerDerivative of 5-(sec-butyl)5 - 10
Anti-inflammatoryPyrazole derivatives<50

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.